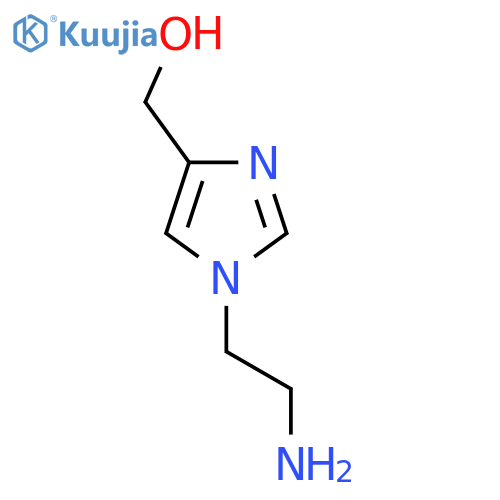Cas no 1694774-54-3 (1-(2-aminoethyl)-1H-imidazol-4-ylmethanol)

1694774-54-3 structure
商品名:1-(2-aminoethyl)-1H-imidazol-4-ylmethanol
1-(2-aminoethyl)-1H-imidazol-4-ylmethanol 化学的及び物理的性質
名前と識別子
-
- EN300-2976130
- [1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
- 1694774-54-3
- 1-(2-aminoethyl)-1H-imidazol-4-ylmethanol
-
- インチ: 1S/C6H11N3O/c7-1-2-9-3-6(4-10)8-5-9/h3,5,10H,1-2,4,7H2
- InChIKey: NMGPZPUIAUQPJA-UHFFFAOYSA-N
- ほほえんだ: OCC1=CN(C=N1)CCN
計算された属性
- せいみつぶんしりょう: 141.090211983g/mol
- どういたいしつりょう: 141.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 99
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): -1.8
1-(2-aminoethyl)-1H-imidazol-4-ylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2976130-0.05g |
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol |
1694774-54-3 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
| Enamine | EN300-2976130-0.1g |
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol |
1694774-54-3 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
| Enamine | EN300-2976130-10.0g |
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol |
1694774-54-3 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
| Enamine | EN300-2976130-0.25g |
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol |
1694774-54-3 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
| Enamine | EN300-2976130-0.5g |
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol |
1694774-54-3 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
| Enamine | EN300-2976130-10g |
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol |
1694774-54-3 | 10g |
$4667.0 | 2023-09-06 | ||
| Enamine | EN300-2976130-5g |
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol |
1694774-54-3 | 5g |
$3147.0 | 2023-09-06 | ||
| Enamine | EN300-2976130-1.0g |
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol |
1694774-54-3 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
| Enamine | EN300-2976130-2.5g |
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol |
1694774-54-3 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
| Enamine | EN300-2976130-5.0g |
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol |
1694774-54-3 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 |
1-(2-aminoethyl)-1H-imidazol-4-ylmethanol 関連文献
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
1694774-54-3 (1-(2-aminoethyl)-1H-imidazol-4-ylmethanol) 関連製品
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
